molecular formula C4H8BF3O4 B7970240 Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride

Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride

Cat. No.: B7970240
M. Wt: 187.91 g/mol
InChI Key: SQSDCNHOYPJGDQ-UHFFFAOYSA-O
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Description

Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride is a complex organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron center coordinated with difluoro groups and acetoxy ligands, making it a versatile reagent in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diacetyloxy(difluoro)boranuide;hydron;hydrofluoride typically involves the reaction of boron trifluoride with acetic anhydride under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using boron trifluoride and acetic anhydride in specialized reactors. The process requires precise control of temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boron oxides, boron hydrides, and various substituted boron compounds .

Mechanism of Action

The mechanism of action of diacetyloxy(difluoro)boranuide;hydron;hydrofluoride involves its ability to form stable complexes with various substrates. The boron center acts as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. This property is exploited in catalytic processes and in the formation of boron-containing compounds .

Comparison with Similar Compounds

Uniqueness: Diacetyloxy(difluoro)boranuide;hydron;hydrofluoride is unique due to its combination of difluoro and acetoxy groups, which confer distinct reactivity and stability. This makes it a valuable reagent in both academic research and industrial applications .

Properties

IUPAC Name

diacetyloxy(difluoro)boranuide;hydron;hydrofluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6BF2O4.FH/c1-3(8)10-5(6,7)11-4(2)9;/h1-2H3;1H/q-1;/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSDCNHOYPJGDQ-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[B-](OC(=O)C)(OC(=O)C)(F)F.F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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